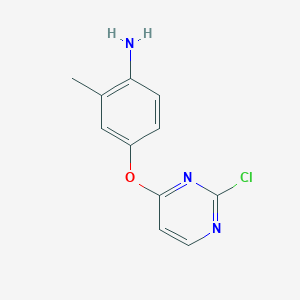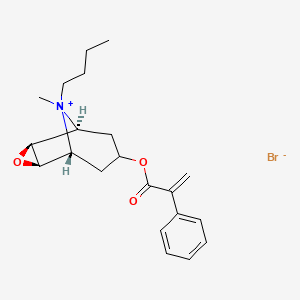
Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apobuscopan involves the reaction of hyoscine with butyl bromide to form hyoscine butylbromide. The reaction typically occurs under controlled conditions to ensure the correct formation of the butylbromide derivative .
Industrial Production Methods
Industrial production of Apobuscopan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Apobuscopan undergoes several types of chemical reactions, including:
Oxidation: Apobuscopan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Apobuscopan can participate in substitution reactions, particularly involving the bromide group.
Common Reagents and Conditions
Common reagents used in the reactions involving Apobuscopan include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Apobuscopan depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in different substituted compounds .
Scientific Research Applications
Apobuscopan has a wide range of scientific research applications, including:
Mechanism of Action
Apobuscopan exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating the receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, Apobuscopan reduces spasms and the associated pain during abdominal cramping .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another anticholinergic compound used to treat motion sickness and postoperative nausea.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation.
Methscopolamine: Similar to Apobuscopan but used primarily in the United States for medical treatment of horses.
Uniqueness
Apobuscopan is unique in its specific binding to muscarinic M3 receptors, which makes it particularly effective in treating gastrointestinal and bladder spasms. Its ability to reduce respiratory secretions at the end of life also sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H28BrNO3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?; |
InChI Key |
PKUGCYLBJGJIHK-XNEDUVERSA-M |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



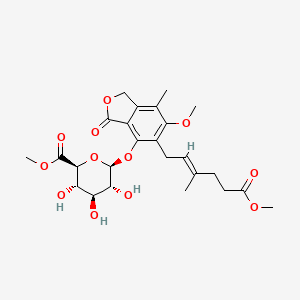

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
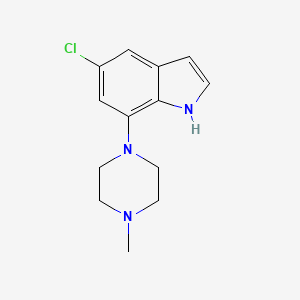
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
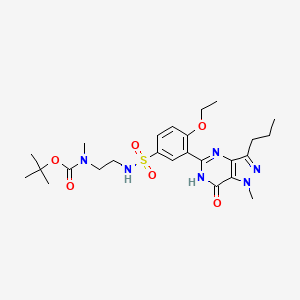
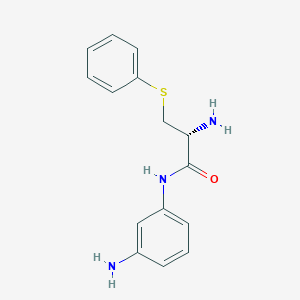

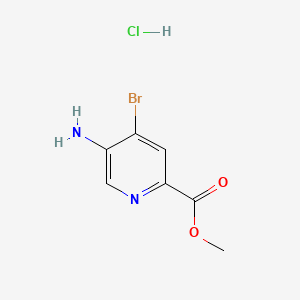
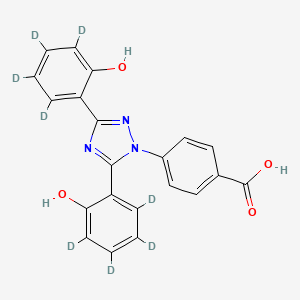
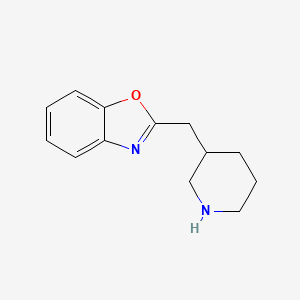
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
